1-benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C13H14N2O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding and other intermolecular interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Esters or amides of this compound.
Scientific Research Applications
1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Benzyl-3-ethyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group, which may alter its chemical and biological properties.
1-Benzyl-3-ethyl-1H-pyrazole-5-carboxylic acid: Positional isomer with the carboxylic acid group at the 5-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-benzyl-3-ethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12-11(13(16)17)9-15(14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNXKKHQRLSCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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